Dihydro Silodosin
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Overview
Description
Dihydro Silodosin is a derivative of Silodosin, a selective alpha-1 adrenergic receptor antagonist. Silodosin is primarily used for the treatment of benign prostatic hyperplasia, a condition characterized by the enlargement of the prostate gland. This compound works by relaxing the muscles in the bladder and prostate, thereby improving urine flow and reducing symptoms associated with benign prostatic hyperplasia .
Preparation Methods
The synthesis of Dihydro Silodosin involves multiple steps, starting from salicyaldehyde and ethylene carbonate. The process includes transesterification, Dakin oxidation, and etherification reactions. The final step involves esterification with methanesulfonyl chloride to obtain the silodosin intermediate . Industrial production methods often employ stereoselective transformations to ensure the optical activity of the compound, which is crucial for its pharmacological efficacy .
Chemical Reactions Analysis
Dihydro Silodosin undergoes various chemical reactions, including:
Oxidation: This reaction is typically carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are often employed, using reagents like azide ions and pyridinium cations. The major products formed from these reactions include various intermediates that are crucial for the final synthesis of this compound
Scientific Research Applications
Dihydro Silodosin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying alpha-1 adrenergic receptor antagonists.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug-receptor interactions
Mechanism of Action
Dihydro Silodosin exerts its effects by selectively binding to alpha-1 adrenergic receptors, particularly the alpha-1A subtype. These receptors are predominantly found in the prostate and bladder neck. By blocking these receptors, this compound causes relaxation of the smooth muscles in these areas, thereby improving urine flow and reducing symptoms of benign prostatic hyperplasia .
Comparison with Similar Compounds
Dihydro Silodosin is often compared with other alpha-1 adrenergic receptor antagonists such as Tamsulosin and Finasteride. While all these compounds are used to treat benign prostatic hyperplasia, this compound is unique in its high selectivity for the alpha-1A subtype, which results in fewer cardiovascular side effects . Other similar compounds include Alfuzosin, Doxazosin, and Terazosin, which are also used for treating benign prostatic hyperplasia but have different selectivity profiles and side effect profiles .
Properties
IUPAC Name |
1-(3-hydroxypropyl)-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]indole-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-7,10,14-15,17,30,32H,4,8-9,11-13,16H2,1H3,(H2,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICSLOHTZDWOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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